molecular formula C8H10N6OS B11198158 Acetamide, 2-((7-amino(1,2,4)triazolo(1,5-c)pyrimidin-5-yl)thio)-N-methyl- CAS No. 143212-82-2

Acetamide, 2-((7-amino(1,2,4)triazolo(1,5-c)pyrimidin-5-yl)thio)-N-methyl-

Cat. No.: B11198158
CAS No.: 143212-82-2
M. Wt: 238.27 g/mol
InChI Key: MUDZAJNCDBVDME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetamide, 2-((7-amino(1,2,4)triazolo(1,5-c)pyrimidin-5-yl)thio)-N-methyl- is a heterocyclic compound that features a unique fusion of triazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-((7-amino(1,2,4)triazolo(1,5-c)pyrimidin-5-yl)thio)-N-methyl- typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 7-amino-1,2,4-triazolo(1,5-c)pyrimidine-5-thiol with N-methylacetamide in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures are crucial to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2-((7-amino(1,2,4)triazolo(1,5-c)pyrimidin-5-yl)thio)-N-methyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the triazole or pyrimidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution can introduce various alkyl or aryl groups onto the molecule.

Scientific Research Applications

Acetamide, 2-((7-amino(1,2,4)triazolo(1,5-c)pyrimidin-5-yl)thio)-N-methyl- has a wide range of scientific research applications:

    Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial and antiviral activities, making it a potential candidate for drug development.

    Medicine: Its ability to inhibit specific enzymes and receptors suggests potential therapeutic applications in treating various diseases.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Acetamide, 2-((7-amino(1,2,4)triazolo(1,5-c)pyrimidin-5-yl)thio)-N-methyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with cellular receptors to modulate signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo(3,4-b)pyridazine: Another heterocyclic compound with similar structural features.

    1,2,4-Triazolo(3,4-b)thiadiazine: Shares the triazole ring but differs in the fused ring system.

    Pyrido(2,3-d)pyrimidine: Contains a pyrimidine ring fused with a different heterocycle.

Uniqueness

Acetamide, 2-((7-amino(1,2,4)triazolo(1,5-c)pyrimidin-5-yl)thio)-N-methyl- is unique due to its specific fusion of triazole and pyrimidine rings, which imparts distinct chemical and biological properties.

Properties

CAS No.

143212-82-2

Molecular Formula

C8H10N6OS

Molecular Weight

238.27 g/mol

IUPAC Name

2-[(7-amino-[1,2,4]triazolo[1,5-c]pyrimidin-5-yl)sulfanyl]-N-methylacetamide

InChI

InChI=1S/C8H10N6OS/c1-10-7(15)3-16-8-13-5(9)2-6-11-4-12-14(6)8/h2,4H,3,9H2,1H3,(H,10,15)

InChI Key

MUDZAJNCDBVDME-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CSC1=NC(=CC2=NC=NN21)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.